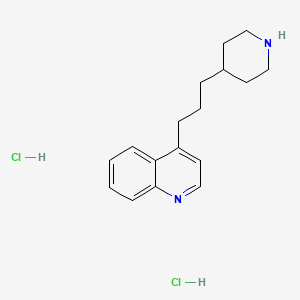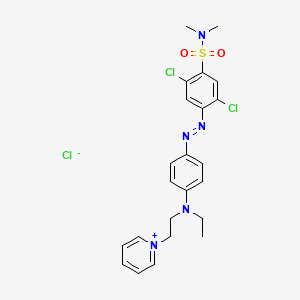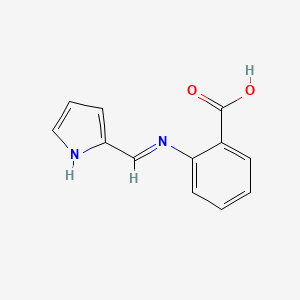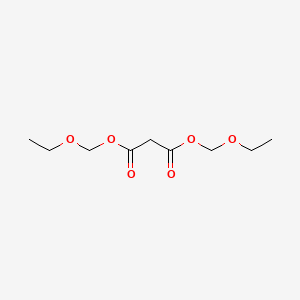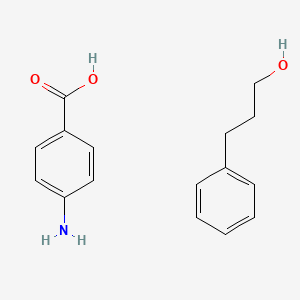
Bis(3-nitrophenyl) (dichloromethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is an organophosphorus compound characterized by the presence of two 3-nitrophenyl groups and a dichloromethyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-nitrophenyl) (dichloromethyl)phosphonate typically involves the reaction of 3-nitrophenol with dichloromethylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-nitrophenyl) (dichloromethyl)phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Substitution: The dichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acid or base catalyst.
Reduction: Commonly uses hydrogen gas and a palladium catalyst.
Substitution: Involves nucleophiles such as amines or alcohols and may require a base to facilitate the reaction.
Major Products
Hydrolysis: Produces phosphonic acid derivatives.
Reduction: Yields bis(3-aminophenyl) (dichloromethyl)phosphonate.
Substitution: Forms various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-nitrophenyl) (dichloromethyl)phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of bis(3-nitrophenyl) (dichloromethyl)phosphonate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The phosphonate moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt metabolic pathways and lead to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(3-aminophenyl) (dichloromethyl)phosphonate: Similar structure but with amino groups instead of nitro groups.
Bis(4-nitrophenyl) (dichloromethyl)phosphonate: Similar structure but with nitro groups in the para position.
Bis(3-nitrophenyl) (methyl)phosphonate: Similar structure but with a methyl group instead of a dichloromethyl group.
Uniqueness
Bis(3-nitrophenyl) (dichloromethyl)phosphonate is unique due to the presence of both nitro groups and a dichloromethyl group, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
67483-68-5 |
|---|---|
Molekularformel |
C13H9Cl2N2O7P |
Molekulargewicht |
407.10 g/mol |
IUPAC-Name |
1-[dichloromethyl-(3-nitrophenoxy)phosphoryl]oxy-3-nitrobenzene |
InChI |
InChI=1S/C13H9Cl2N2O7P/c14-13(15)25(22,23-11-5-1-3-9(7-11)16(18)19)24-12-6-2-4-10(8-12)17(20)21/h1-8,13H |
InChI-Schlüssel |
MORRBNJRNMIGEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OP(=O)(C(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


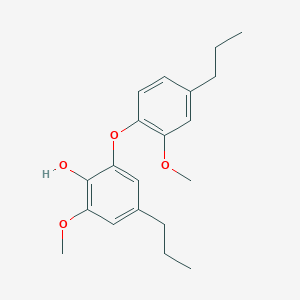

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
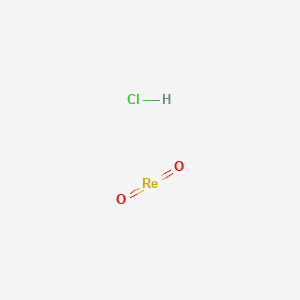
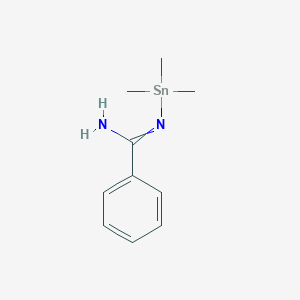

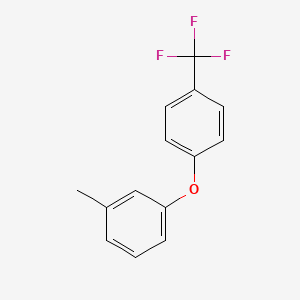
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
